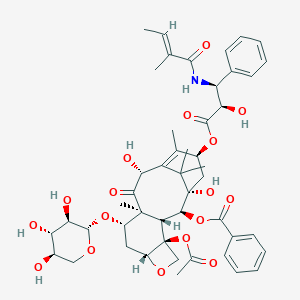

7-Xylosyl-10-deacetyltaxol B

Descripción

Propiedades

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H59NO17/c1-8-23(2)41(57)49-33(26-15-11-9-12-16-26)36(54)43(59)63-29-20-48(60)40(65-42(58)27-17-13-10-14-18-27)38-46(7,39(56)35(53)32(24(29)3)45(48,5)6)30(19-31-47(38,22-62-31)66-25(4)50)64-44-37(55)34(52)28(51)21-61-44/h8-18,28-31,33-38,40,44,51-55,60H,19-22H2,1-7H3,(H,49,57)/b23-8+/t28-,29+,30+,31-,33+,34+,35-,36-,37-,38+,40+,44+,46-,47+,48-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAOWLIDDDUBAEI-ZVZSAYPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)OC6C(C(C(CO6)O)O)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C7=CC=CC=C7)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C7=CC=CC=C7)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H59NO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601309623 | |

| Record name | 10-Deacetyl-7-xylosyltaxol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

922.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90332-64-2 | |

| Record name | 10-Deacetyl-7-xylosyltaxol B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90332-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Deacetyl-7-xylosyltaxol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Natural Sources of 7-Xylosyl-10-deacetyltaxol B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of 7-Xylosyl-10-deacetyltaxol B, a significant taxoid compound with potential applications in oncological research. This document details the plant origins of the molecule, quantitative data on its abundance, and a detailed experimental protocol for its extraction and isolation.

Natural Provenance of 7-Xylosyl-10-deacetyltaxol B

7-Xylosyl-10-deacetyltaxol B is a naturally occurring derivative of paclitaxel, predominantly found in various species of the yew tree, belonging to the genus Taxus. These evergreen conifers have been a rich source of a diverse array of taxane (B156437) diterpenoids, which are of significant interest to the pharmaceutical industry for their cytotoxic properties.

The primary plant sources identified for 7-Xylosyl-10-deacetyltaxol B include:

-

Taxus brevifolia (Pacific Yew): The bark and needles of the Pacific Yew are known to contain this compound[1][2].

-

Taxus cuspidata (Japanese Yew): This species is another notable source of 7-Xylosyl-10-deacetyltaxol B[3].

-

Taxus chinensis (Chinese Yew): Research has demonstrated the presence of 7-Xylosyl-10-deacetyltaxol B in the needles of the Chinese Yew.

The concentration of this taxoid can vary depending on the specific species, the part of the plant utilized (bark or needles), geographical location, and the time of harvest.

Quantitative Analysis of 7-Xylosyl-10-deacetyltaxol B in Natural Sources

The abundance of 7-Xylosyl-10-deacetyltaxol B in its natural sources can fluctuate significantly. The following table summarizes the available quantitative data from scientific literature.

| Plant Species | Plant Part | Compound Name in Study | Reported Yield/Content | Reference |

| Taxus spp. | Dried Stem Bark | 7-β-xylosyl-10-deacetyltaxol | Up to 0.5% | |

| Taxus brevifolia | Bark | 10-deacetyltaxol-7-xyloside | 0.06-0.1% | |

| Taxus chinensis | Needles | 7-xylosyl-10-deacetyltaxol | 13.17% in purified product (77.32% recovery) | [4][5] |

Experimental Protocol: Extraction and Isolation from Taxus chinensis Needles

This section outlines a detailed methodology for the extraction and isolation of 7-Xylosyl-10-deacetyltaxol B from the needles of Taxus chinensis, based on established chromatographic techniques.

1. Preparation of Plant Material:

-

Freshly collected needles of Taxus chinensis are air-dried in the shade to a constant weight.

-

The dried needles are then ground into a fine powder to increase the surface area for efficient extraction.

2. Solvent Extraction:

-

The powdered plant material is subjected to exhaustive extraction with methanol (B129727) at room temperature.

-

The resulting methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Purification using Macroporous Resin:

This protocol utilizes AB-8 macroporous resin for the separation and enrichment of taxoids.

-

Column Preparation: An appropriate size glass column is packed with pre-treated AB-8 macroporous resin.

-

Adsorption: The crude methanolic extract is dissolved in an appropriate solvent and loaded onto the prepared column.

-

Elution: A stepwise gradient elution is performed as follows:

-

Wash: The column is first washed with 30% aqueous ethanol (B145695) to remove impurities.

-

Elution of 7-xylosyl-10-deacetyltaxol: The target compound is eluted using 45% aqueous ethanol[4][5].

-

The flow rate is maintained at a constant, optimized speed (e.g., 6 RV/h)[4][5].

-

-

Fraction Collection: Fractions are collected and monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

4. Further Purification by Preparative HPLC (Optional):

-

For obtaining a highly purified sample of 7-Xylosyl-10-deacetyltaxol B, the enriched fractions from the macroporous resin chromatography can be subjected to preparative reversed-phase HPLC.

-

A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.

-

The fractions containing the pure compound are collected, and the solvent is removed under vacuum.

5. Characterization:

-

The identity and purity of the isolated 7-Xylosyl-10-deacetyltaxol B are confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow for Extraction and Isolation

The following diagram illustrates the general workflow for the extraction and isolation of 7-Xylosyl-10-deacetyltaxol B from Taxus species.

Caption: General workflow for the extraction and isolation of 7-Xylosyl-10-deacetyltaxol B.

References

- 1. mdpi.com [mdpi.com]

- 2. 7-Xylosyl-10-deacetyltaxol B | 90332-64-2 | QDA33264 [biosynth.com]

- 3. 7-Xylosyl-10-deacetyltaxol B | CAS#:90332-64-2 | Chemsrc [chemsrc.com]

- 4. Preparative separation and enrichment of four taxoids from Taxus chinensis needles extracts by macroporous resin column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery and Analysis of 7-Xylosyl-10-deacetyltaxol B in Taxus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Xylosyl-10-deacetyltaxol B is a naturally occurring taxane (B156437) derivative found in various species of the yew tree (Taxus). As a structural analogue of the prominent anticancer drug paclitaxel (B517696) (Taxol®), this compound has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological activity of 7-Xylosyl-10-deacetyltaxol B, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Quantitative Data

The concentration of 7-Xylosyl-10-deacetyltaxol B can vary significantly among different Taxus species and even between different tissues of the same plant. The following table summarizes the reported quantitative data for this compound.

| Taxus Species | Plant Part | Method of Analysis | Concentration (% of dry weight) | Reference |

| Taxus chinensis | Leaves | RP-HPLC | 0.053% | [1] |

| Taxus cuspidata | Not specified | Not specified | Present | [2] |

| Taxus brevifolia | Bark and Needles | Not specified | Present | [3] |

| Taxus wallichiana | Bark | Not specified | Present | [4] |

Experimental Protocols

This section outlines the general methodologies for the isolation, purification, and characterization of 7-Xylosyl-10-deacetyltaxol B from Taxus species, based on established protocols for taxane extraction and analysis.

Extraction and Isolation

The isolation of 7-Xylosyl-10-deacetyltaxol B from Taxus plant material is a multi-step process involving extraction, partitioning, and chromatographic separation.

a) Plant Material Preparation: Dried and powdered plant material (e.g., leaves, bark) is used as the starting source.

b) Extraction: The powdered material is extracted with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure maximum extraction efficiency.

c) Liquid-Liquid Partitioning: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. This typically involves partitioning between water and a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities, followed by extraction of the aqueous phase with a solvent of intermediate polarity, such as dichloromethane (B109758) or ethyl acetate, to isolate the taxane-containing fraction.

d) Chromatographic Purification: The taxane-enriched fraction is further purified using a series of chromatographic techniques. This may include:

-

Column Chromatography: Initial separation on silica (B1680970) gel or other stationary phases using a gradient of solvents with increasing polarity.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of the fractions containing the target compound using a reversed-phase column (e.g., C18) and a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.

Structure Elucidation

The definitive structure of 7-Xylosyl-10-deacetyltaxol B is determined using a combination of spectroscopic techniques.

a) Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the purified compound.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons and their neighboring environments.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

Quantitative Analysis

The quantification of 7-Xylosyl-10-deacetyltaxol B in Taxus extracts is typically performed using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

a) Sample Preparation: A known weight of the dried plant material is extracted with a defined volume of solvent. The resulting extract is filtered before injection into the chromatography system.

b) HPLC Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (acetonitrile or methanol) is typically employed.

-

Detection: UV detection at a specific wavelength (e.g., 227 nm) is used to monitor the elution of the compound.

c) Quantification: The concentration of 7-Xylosyl-10-deacetyltaxol B is determined by comparing the peak area of the analyte in the sample to a calibration curve generated using a purified standard of the compound.

Biological Activity and Signaling Pathway

7-Xylosyl-10-deacetyltaxol B, similar to other taxanes, exhibits anti-tumor activity.[2] Its mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells through the mitochondrial-dependent pathway.

Mitochondrial Apoptosis Pathway

The following diagram illustrates the proposed signaling pathway for apoptosis induced by 7-Xylosyl-10-deacetyltaxol B. The compound initiates a cascade of events leading to cell death. This includes the upregulation of pro-apoptotic proteins Bax and Bad, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-XL.[5] This shift in the balance of Bcl-2 family proteins leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates downstream executioner caspases, such as caspase-3 and -6, ultimately leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

Experimental Workflow: Isolation and Purification

The logical flow for the isolation and purification of 7-Xylosyl-10-deacetyltaxol B is depicted in the following diagram.

Conclusion

7-Xylosyl-10-deacetyltaxol B represents an intriguing natural product from the Taxus genus with demonstrated anti-tumor properties. Further research into its comprehensive quantitative distribution across various Taxus species and in-depth studies on its pharmacological effects and mechanisms of action are warranted. The methodologies outlined in this guide provide a framework for researchers to continue exploring the potential of this and other related taxanes in the development of novel therapeutic agents.

References

- 1. 7-Xylosyl-10-deacetyltaxol | 90332-63-1 [chemicalbook.com]

- 2. 7-Xylosyl-10-deacetyltaxol B | CAS#:90332-64-2 | Chemsrc [chemsrc.com]

- 3. 7-Xylosyl-10-deacetyltaxol B | 90332-64-2 | QDA33264 [biosynth.com]

- 4. 7-Xylosyl-10-deacetyltaxol C | C49H63NO17 | CID 15222314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

Unraveling the Anticancer Mechanism of 7-Xylosyl-10-deacetyltaxol B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Xylosyl-10-deacetyltaxol B, a naturally occurring taxane (B156437) derivative isolated from various Taxus species, has demonstrated notable antitumor activity.[1][2][3] This technical guide provides an in-depth exploration of its core mechanism of action, focusing on its interaction with microtubules and the induction of apoptosis through the Bcl-2 signaling pathway. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of key cellular pathways and workflows to serve as a comprehensive resource for oncology research and drug development.

Core Mechanism of Action

Similar to other taxanes like paclitaxel, the primary mechanism of action of 7-Xylosyl-10-deacetyltaxol B involves the disruption of microtubule dynamics.[4] It promotes the polymerization of tubulin to form hyper-stable microtubules and prevents their subsequent depolymerization.[4] This interference with the normal function of the microtubule cytoskeleton leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[5]

Induction of Apoptosis via the Bcl-2 Signaling Pathway

A key aspect of the apoptotic mechanism of 7-Xylosyl-10-deacetyltaxol B is its influence on the Bcl-2 family of proteins, which are critical regulators of apoptosis. The compound has been shown to induce significant mitotic arrest in cancer cells, such as the PC-3 prostate cancer cell line.[5] This is followed by the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-XL.[5] This shift in the balance between pro- and anti-apoptotic proteins leads to a disturbance in the mitochondrial membrane permeability, resulting in the release of cytochrome c and the subsequent activation of caspase-9, a key initiator of the intrinsic apoptotic cascade.[5]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic efficacy of 7-Xylosyl-10-deacetyltaxol B has been evaluated against various cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| A2780 | Ovarian Cancer | 3.5 | [1] |

| A549 | Lung Cancer | 1.9 | [1] |

| SW480 | Colon Cancer | 20 | [1] |

| MCF-7 | Breast Cancer | 0.3776 µg/mL | [6] |

| Colon Cancer Lines | Colon Cancer | 0.86 µg/mL | [6] |

| S180 | Sarcoma | Not specified | [1][2][3] |

| NIH3T3 | Mouse Fibroblast | > 25 | [1] |

*Note: Original data was reported in µg/mL. Conversion to µM requires the molecular weight of the specific compound variant used in the study, which is not provided in the source. The molecular weight of 7-Xylosyl-10-deacetyltaxol B is approximately 921.98 g/mol .

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of 7-Xylosyl-10-deacetyltaxol B.

Cell Viability and Cytotoxicity Assay (e.g., MTT or SRB Assay)

This protocol is a standard method to determine the cytotoxic effects of a compound on cancer cell lines and to calculate the IC50 value.

Materials:

-

Cancer cell lines of interest

-

7-Xylosyl-10-deacetyltaxol B

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) solution

-

Solubilization solution (e.g., DMSO for MTT, Tris buffer for SRB)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 7-Xylosyl-10-deacetyltaxol B for a specified duration (e.g., 48 hours). Include untreated and vehicle-treated controls.

-

Cell Viability Assessment:

-

For MTT: Add MTT solution to each well and incubate. The viable cells will reduce the MTT to formazan (B1609692) crystals. Add a solubilization solution to dissolve the crystals.

-

For SRB: Fix the cells with trichloroacetic acid, wash, and then stain with SRB solution. Wash away the unbound dye and solubilize the bound dye.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.

Microtubule Polymerization Assay

This in vitro assay directly measures the effect of a compound on the polymerization of tubulin.

Materials:

-

Purified tubulin

-

Polymerization buffer (e.g., G-PEM buffer with GTP)

-

7-Xylosyl-10-deacetyltaxol B

-

Paclitaxel (as a positive control)

-

96-well plate

-

Spectrophotometer capable of reading absorbance at 340 nm over time

Procedure:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the polymerization buffer, purified tubulin, and the test compound (7-Xylosyl-10-deacetyltaxol B) or control.

-

Initiation of Polymerization: Initiate the polymerization by incubating the plate at 37°C.

-

Monitoring Polymerization: Measure the increase in absorbance at 340 nm at regular intervals. The increase in absorbance corresponds to the formation of microtubules.

-

Data Analysis: Plot the absorbance against time to visualize the polymerization kinetics. Compare the effect of 7-Xylosyl-10-deacetyltaxol B to the negative and positive controls.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle after treatment with the compound.

Materials:

-

Cancer cells

-

7-Xylosyl-10-deacetyltaxol B

-

Phosphate-Buffered Saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

Propidium Iodide (PI) staining solution

-

RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of 7-Xylosyl-10-deacetyltaxol B for a specified time.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.

-

Staining: Rehydrate the cells and treat with RNase A to remove RNA. Stain the cellular DNA with PI.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the PI, which is proportional to the DNA content.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[7]

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., non-fat milk or BSA in TBST)

-

Primary antibodies specific for Bax, Bad, Bcl-2, Bcl-XL, cleaved caspase-9, and a loading control (e.g., β-actin).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the cells to extract total protein and determine the protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and then transfer them to a membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to compare the protein expression levels between treated and untreated samples.[6][8]

Visualizing the Mechanism: Signaling Pathways and Workflows

Signaling Pathway of Apoptosis Induction

Caption: Signaling pathway of 7-Xylosyl-10-deacetyltaxol B-induced apoptosis.

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Xylosyl-10-deacetyltaxol B | CAS#:90332-64-2 | Chemsrc [chemsrc.com]

- 4. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Unveiling the Anti-Tumor Potential of 7-Xylosyl-10-deacetyltaxol B: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the biological activity of 7-Xylosyl-10-deacetyltaxol B, a promising natural product with demonstrated anti-tumor properties. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this paclitaxel (B517696) derivative, focusing on its cytotoxic effects, mechanism of action, and the experimental methodologies used in its evaluation.

Introduction

7-Xylosyl-10-deacetyltaxol B is a taxane (B156437) derivative isolated from the needles and bark of Taxus cuspidata.[1] As a member of the taxane family, which includes the highly successful chemotherapeutic agent paclitaxel, this compound has garnered interest for its potential as an anticancer agent. This whitepaper will detail its biological activities, with a focus on its efficacy against various cancer cell lines and its mode of action at the molecular level.

Cytotoxic Activity

In vitro studies have demonstrated the cytotoxic potential of 7-Xylosyl-10-deacetyltaxol B against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for several cell lines and are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| A2780 | Ovarian Cancer | 1.6 |

| A549 | Lung Cancer | 2.1 |

| HCT-8 | Colon Cancer | 0.26 |

| HepG2 | Liver Cancer | 3.0 |

| MCF-7 | Breast Cancer | Not Specified |

| NIH3T3 | Mouse Fibroblast | > 25 |

| SW480 | Colon Cancer | 20 |

| (Data compiled from publicly available sources) |

In Vivo Antitumor Efficacy

Preclinical studies in animal models have shown that 7-Xylosyl-10-deacetyltaxol B possesses significant anti-tumor activity in vivo. Notably, it has been shown to inhibit the growth of S180 sarcoma.[2][3][4]

Mechanism of Action: Induction of Apoptosis through the Mitochondrial Pathway

Similar to other taxanes, the primary mechanism of action of 7-Xylosyl-10-deacetyltaxol B involves the stabilization of microtubules, which disrupts the normal function of the mitotic spindle, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[1]

Research indicates that 7-Xylosyl-10-deacetyltaxol B induces apoptosis through the mitochondrial-dependent pathway. This process is initiated by the upregulation of pro-apoptotic proteins Bax and Bad, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-XL.[5] This shift in the balance of Bcl-2 family proteins leads to a disturbance in the mitochondrial membrane permeability, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, an initiator caspase, which in turn activates a cascade of executioner caspases, leading to the dismantling of the cell.[5]

Caption: Mitochondrial Apoptosis Pathway Induced by 7-Xylosyl-10-deacetyltaxol B.

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

The cytotoxic activity of 7-Xylosyl-10-deacetyltaxol B is commonly assessed using the Sulforhodamine B (SRB) assay. This method is based on the ability of the SRB dye to bind to protein components of cells, providing a sensitive measure of cell mass.

Protocol:

-

Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 7-Xylosyl-10-deacetyltaxol B for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

-

Staining: Wash the fixed cells with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Read the absorbance at a wavelength of 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell survival relative to untreated controls and determine the IC50 value from the dose-response curve.

Isolation and Purification from Taxus cuspidata

A general workflow for the isolation and purification of taxanes from Taxus species provides a framework for obtaining 7-Xylosyl-10-deacetyltaxol B.

Caption: General Workflow for Isolation of 7-Xylosyl-10-deacetyltaxol B.

Conclusion

7-Xylosyl-10-deacetyltaxol B demonstrates significant potential as an anti-tumor agent. Its cytotoxic activity against a variety of cancer cell lines, coupled with its defined mechanism of action involving the induction of apoptosis via the mitochondrial pathway, makes it a compelling candidate for further preclinical and clinical investigation. The methodologies outlined in this guide provide a foundation for the continued exploration of this and other taxane derivatives in the pursuit of novel cancer therapeutics.

References

- 1. 7-Xylosyl-10-deacetyltaxol B | 90332-64-2 | QDA33264 [biosynth.com]

- 2. 7-Xylosyl-10-deacetyltaxol B | CAS#:90332-64-2 | Chemsrc [chemsrc.com]

- 3. [논문]Antitumor Effect of Water Decoctions of Taxus Cuspidate on Pancreatic Cancer [scienceon.kisti.re.kr]

- 4. Implication of calpain in caspase activation during B cell clonal deletion | The EMBO Journal [link.springer.com]

- 5. selleckchem.com [selleckchem.com]

The Promising Paclitaxel Precursor: A Technical Guide to the Conversion of 7-Xylosyl-10-deacetyltaxol B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (B517696), a cornerstone in the treatment of various cancers, has long been in high demand. Its complex structure, however, makes total synthesis challenging and costly. The semi-synthesis of paclitaxel from naturally abundant precursors is a more viable approach. This technical guide focuses on a promising precursor, 7-Xylosyl-10-deacetyltaxol B, a taxane (B156437) derivative found in Taxus species. This document provides an in-depth overview of the chemical and enzymatic methods for its conversion to paclitaxel, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this field.

Chemical Conversion of 7-Xylosyl-10-deacetyltaxol B to Paclitaxel

A highly efficient three-step chemical process has been reported for the conversion of 10-deacetyl-7-xylosyltaxanes, including 7-Xylosyl-10-deacetyltaxol B, into paclitaxel. This method involves a sequence of reduction-oxidation (redox), acetylation, and deacetylation reactions.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Mixture of 10-deacetyl-7-xylosyltaxanes | Xue et al., 2020 |

| Overall Yield | 67.6% | Xue et al., 2020 |

| Final Purity | 99.52% | Xue et al., 2020 |

Experimental Protocol

The following protocol is a generalized procedure based on available literature. Specific conditions may require optimization.

Step 1: Redox Reaction (Removal of the Xylosyl Group)

-

Objective: To selectively cleave the xylosyl group from the C-7 position.

-

Reagents:

-

10-deacetyl-7-xylosyltaxane mixture

-

Reducing agent (e.g., Sodium borohydride)

-

Oxidizing agent (e.g., Sodium periodate)

-

Solvent (e.g., Methanol, Water)

-

-

Procedure:

-

Dissolve the 10-deacetyl-7-xylosyltaxane mixture in a suitable solvent like methanol.

-

Cool the solution in an ice bath.

-

Add the reducing agent portion-wise while monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and extract the product.

-

Dissolve the product in a fresh solvent system.

-

Add the oxidizing agent to cleave the diol.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Work up the reaction and purify the resulting 10-deacetyltaxol (B21601) by column chromatography.

-

Step 2: Acetylation

-

Objective: To acetylate the hydroxyl group at the C-10 position.

-

Reagents:

-

10-deacetyltaxol

-

Acetylating agent (e.g., Acetic anhydride, Acetyl chloride)

-

Base (e.g., Pyridine, DMAP)

-

Solvent (e.g., Dichloromethane)

-

-

Procedure:

-

Dissolve the 10-deacetyltaxol in an anhydrous solvent under an inert atmosphere.

-

Add the base and the acetylating agent.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench with a suitable reagent and perform an aqueous workup.

-

Extract the product and purify by column chromatography.

-

Step 3: Deacetylation (Selective)

-

Objective: In the case of non-specific acetylation in the previous step, this step aims to selectively remove any protecting groups that may have been added to other hydroxyl groups. This step might not be necessary if the acetylation is highly selective.

-

Reagents:

-

Protected paclitaxel derivative

-

Deacetylating agent (e.g., mild acid or base)

-

Solvent

-

-

Procedure:

-

Dissolve the protected paclitaxel derivative in a suitable solvent.

-

Add the deacetylating agent and monitor the reaction carefully to avoid degradation of the final product.

-

Upon completion, neutralize the reaction and perform a workup.

-

Purify the final paclitaxel product using column chromatography on silica (B1680970) gel, followed by recrystallization or preparative HPLC to achieve high purity.

-

Purification

The final paclitaxel product is purified from the reaction mixture by column chromatography on silica gel. A typical mobile phase would be a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in methanol.

Chemical Conversion Workflow

Caption: Chemical synthesis of paclitaxel from its xylosyl precursor.

Enzymatic Conversion of 7-Xylosyl-10-deacetyltaxol B to Paclitaxel

Enzymatic conversion offers a milder and potentially more specific alternative to chemical synthesis. This approach typically involves two key enzymatic steps: the removal of the xylosyl group and the acetylation of the C-10 hydroxyl group. These steps can be performed sequentially or in a one-pot reaction.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 7-β-xylosyl-10-deacetyltaxol | Li et al., 2017 |

| Enzymes | β-xylosidase, 10-β-acetyltransferase (DBAT mutant) | Li et al., 2017 |

| Product Concentration (One-Pot) | 0.64 mg/mL Paclitaxel | Li et al., 2017 |

| Reaction Time (One-Pot) | 15 hours | Li et al., 2017 |

Experimental Protocols

Method 1: Two-Step Enzymatic Conversion

Step 1: Enzymatic Deglycosylation

-

Objective: To specifically hydrolyze the xylosyl group from the C-7 position.

-

Enzyme: β-xylosidase (e.g., from Cellulosimicrobium cellulans or a recombinant source).[1]

-

Substrate: 7-β-Xylosyl-10-deacetyltaxol.

-

Reaction Conditions:

-

Buffer: Phosphate buffer (pH ~7.0).

-

Temperature: 30-37 °C.

-

Substrate Concentration: To be optimized based on enzyme activity.

-

Enzyme Concentration: To be optimized for efficient conversion.

-

-

Procedure:

-

Prepare a solution of the substrate in a suitable buffer.

-

Add the β-xylosidase enzyme.

-

Incubate the reaction mixture at the optimal temperature with gentle agitation.

-

Monitor the formation of 10-deacetyltaxol using HPLC.

-

Once the reaction is complete, the product can be extracted and purified or used directly in the next step.

-

Step 2: Enzymatic Acetylation

-

Objective: To acetylate the C-10 hydroxyl group of 10-deacetyltaxol.

-

Enzyme: 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), preferably a mutant with enhanced activity towards 10-deacetyltaxol.

-

Substrates: 10-deacetyltaxol and Acetyl-CoA.

-

Reaction Conditions:

-

Buffer: Phosphate buffer (pH ~7.5).

-

Temperature: ~31 °C.

-

Substrate Concentrations: To be optimized.

-

-

Procedure:

-

Prepare a solution of 10-deacetyltaxol and Acetyl-CoA in the appropriate buffer.

-

Add the DBAT enzyme.

-

Incubate the reaction at the optimal temperature.

-

Monitor the formation of paclitaxel by HPLC.

-

Upon completion, extract the paclitaxel and purify using chromatographic methods.

-

Method 2: One-Pot Enzymatic Synthesis

-

Objective: To convert 7-β-xylosyl-10-deacetyltaxol to paclitaxel in a single reaction vessel.

-

Enzymes: β-xylosidase and a highly efficient DBAT mutant.

-

Substrates: 7-β-xylosyl-10-deacetyltaxol and Acetyl-CoA.

-

Procedure:

-

Combine the substrate, Acetyl-CoA, and both enzymes in a suitable buffer system.

-

Incubate the reaction under optimized conditions of temperature and pH.

-

Monitor the disappearance of the starting material and the formation of paclitaxel by HPLC.

-

After the reaction reaches completion, proceed with extraction and purification of paclitaxel.

-

Enzymatic Conversion Workflow

Caption: Enzymatic pathways for paclitaxel synthesis.

Conclusion

7-Xylosyl-10-deacetyltaxol B is a readily available and promising precursor for the semi-synthesis of paclitaxel. Both chemical and enzymatic routes have been developed for its conversion, offering viable alternatives to traditional methods that rely on less abundant precursors. The three-step chemical method provides high yields and purity. Enzymatic conversions, particularly the one-pot synthesis, represent a greener and potentially more cost-effective approach. Further research and optimization of these protocols are crucial for their large-scale implementation in the pharmaceutical industry, ultimately contributing to a more sustainable and accessible supply of this vital anticancer drug.

References

Preliminary Anti-Tumor Studies of 7-Xylosyl-10-deacetyltaxol B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary anti-tumor studies of 7-Xylosyl-10-deacetyltaxol B, a paclitaxel (B517696) derivative isolated from Taxus cuspidata.[1][2] This document synthesizes available data on its in vitro cytotoxicity, mechanism of action, and reported in vivo activity, presenting the information in a format accessible to researchers and professionals in drug development.

In Vitro Cytotoxicity

7-Xylosyl-10-deacetyltaxol B has demonstrated antiproliferative activity against a range of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 1.9 |

| A2780 | Ovarian Cancer | 3.5 |

| SW480 | Colon Adenocarcinoma | 20 |

| NIH3T3 | Mouse Embryonic Fibroblast | >25 |

| PC-3 | Prostate Cancer | 5 |

Data sourced from experiments assessing growth inhibition after 48 hours using a sulforhodamine B (SRB) assay.[1][3]

Mechanism of Action

As a taxane (B156437) derivative, the primary mechanism of action of 7-Xylosyl-10-deacetyltaxol B is the disruption of microtubule dynamics.[3][4] It promotes the assembly of tubulin into stable microtubules and inhibits their disassembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]

Cell Cycle Arrest

Studies in PC-3 prostate cancer cells have shown that 7-Xylosyl-10-deacetyltaxol B induces cell cycle arrest at the G2/M phase, a hallmark of taxane activity.[3]

Induction of Apoptosis via the Mitochondrial-Dependent Pathway

7-Xylosyl-10-deacetyltaxol B has been shown to induce apoptosis in PC-3 cells through the mitochondrial-dependent (intrinsic) pathway.[5][6] This is characterized by the upregulation of pro-apoptotic proteins Bax and Bad, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL.[5][6] This shift in the Bax/Bcl-2 ratio leads to a disturbance of the mitochondrial membrane permeability, triggering the activation of caspase-9, which in turn activates downstream effector caspases-3 and -6.[5][6]

In Vivo Anti-Tumor Activity

7-Xylosyl-10-deacetyltaxol B has been reported to possess anti-tumor activity and to inhibit the growth of S180 sarcoma in vivo.[1][2] However, detailed quantitative data, such as the percentage of tumor growth inhibition, dosing regimens, and administration routes from these studies, are not available in the reviewed literature.

Experimental Protocols

In Vitro Cell Proliferation Assay (Sulforhodamine B Assay)

This protocol provides a general methodology for assessing cytotoxicity based on the cited use of the SRB assay.

Apoptosis and Cell Cycle Analysis

Detailed protocols for apoptosis and cell cycle analysis using flow cytometry would typically involve the following steps, although specific protocols for 7-Xylosyl-10-deacetyltaxol B are not provided in the search results.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat cells with the compound for a specified time.

-

Harvest and wash the cells.

-

Resuspend cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI).

-

Incubate in the dark.

-

Analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Cell Cycle Analysis (Propidium Iodide Staining):

-

Treat cells with the compound.

-

Harvest and fix cells in cold 70% ethanol.

-

Wash and treat with RNase A.

-

Stain with Propidium Iodide.

-

Analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Summary and Future Directions

7-Xylosyl-10-deacetyltaxol B is a taxane derivative with demonstrated in vitro anti-tumor activity against several cancer cell lines. Its mechanism of action is consistent with other taxanes, involving microtubule stabilization, G2/M cell cycle arrest, and induction of apoptosis via the intrinsic pathway. While in vivo activity against S180 sarcoma has been reported, further studies are required to quantify this effect and to establish a comprehensive profile of its efficacy, pharmacokinetics, and toxicity in animal models. The available data suggests that 7-Xylosyl-10-deacetyltaxol B may warrant further investigation as a potential anti-cancer therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 7-Xylosyl-10-deacetyltaxol B | CAS#:90332-64-2 | Chemsrc [chemsrc.com]

- 3. 10-deacetyl--7-xylosyl-Paclitaxel, 10MG | Labscoop [labscoop.com]

- 4. 7-Xylosyl-10-deacetyltaxol B | 90332-64-2 | QDA33264 [biosynth.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 7-Xylosyl-10-deacetyltaxol B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Xylosyl-10-deacetyltaxol B, a derivative of paclitaxel. The document details its chemical synonyms, summarizes its in vitro cytotoxic activity, elucidates its mechanism of action through the mitochondrial apoptosis pathway, and provides exemplary experimental protocols for its investigation.

Synonyms and Chemical Identifiers

7-Xylosyl-10-deacetyltaxol B is known by several alternative names in scientific literature and commercial catalogs. A clear understanding of these synonyms is crucial for comprehensive literature searches and material sourcing.

| Synonym | Source |

| 7-xylosyl-10-Deacetylpaclitaxel B | MedchemExpress, Chemsrc |

| 10-Deacetyl-7-xylosyl paclitaxel | MedchemExpress, Selleck Chemicals |

| 10-Deacetyl-7-xylosyltaxol | MedchemExpress, LKT Labs |

| 10-Deacetylpaclitaxel 7-Xyloside | MedchemExpress, BOC Sciences |

| 10-Deacetyltaxol 7-Xyloside | MedchemExpress, BOC Sciences |

| 7β-Xylosyl-10-deacetyltaxol | BOC Sciences |

In Vitro Cytotoxicity

7-Xylosyl-10-deacetyltaxol B has demonstrated significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| A2780 | Ovarian Cancer | 3.5 |

| A549 | Lung Cancer | 1.9 |

| HCT-8 | Colon Cancer | 0.26 |

| HepG2 | Liver Cancer | 3 |

| MCF-7 | Breast Cancer | Not specified in µM |

Mechanism of Action: The Mitochondrial Apoptosis Pathway

7-Xylosyl-10-deacetyltaxol B induces apoptosis in cancer cells, primarily through the mitochondrial-dependent pathway. This mechanism involves the regulation of pro- and anti-apoptotic proteins, leading to the activation of the caspase cascade.

Signaling Pathway Diagram

The following diagram illustrates the signaling cascade initiated by 7-Xylosyl-10-deacetyltaxol B, leading to programmed cell death.

Caption: Signaling pathway of 7-Xylosyl-10-deacetyltaxol B-induced apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments to characterize the bioactivity of 7-Xylosyl-10-deacetyltaxol B. These should be optimized for specific cell lines and experimental conditions.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of 7-Xylosyl-10-deacetyltaxol B on cancer cell lines.

Workflow Diagram:

Caption: General workflow for an MTT-based cytotoxicity assay.

Methodology:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of 7-Xylosyl-10-deacetyltaxol B in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Add a solubilization solution, such as DMSO, to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)

This protocol allows for the differentiation of live, apoptotic, and necrotic cells following treatment with 7-Xylosyl-10-deacetyltaxol B.

Workflow Diagram:

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Methodology:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentration of 7-Xylosyl-10-deacetyltaxol B for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression levels of key proteins in the mitochondrial apoptosis pathway.

Methodology:

-

Protein Extraction: Treat cells with 7-Xylosyl-10-deacetyltaxol B, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bad, Bcl-2, Bcl-XL, cleaved caspase-9, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression.

In Vivo Antitumor Activity

S180 Sarcoma Mouse Model

Methodology:

-

Tumor Cell Implantation: Subcutaneously inject S180 sarcoma cells into the flank of recipient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into control and treatment groups. Administer 7-Xylosyl-10-deacetyltaxol B (at various doses) and a vehicle control, typically via intraperitoneal or intravenous injection, according to a predetermined schedule.

-

Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

-

Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their weight.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

An In-depth Technical Guide to 7-Xylosyl-10-deacetyltaxol B

This technical guide provides a comprehensive overview of 7-Xylosyl-10-deacetyltaxol B, a derivative of the well-known chemotherapeutic agent paclitaxel (B517696). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed information on its chemical properties, relevant experimental protocols, and its role in synthetic pathways.

Chemical and Physical Properties

7-Xylosyl-10-deacetyltaxol B is a taxoid, a class of diterpenes commonly isolated from plant species of the genus Taxus (yew trees). It is structurally related to paclitaxel and is considered a valuable precursor in the semi-synthesis of more complex taxanes. There appears to be some discrepancy in the literature regarding the molecular formula of "7-Xylosyl-10-deacetyltaxol" versus "7-Xylosyl-10-deacetyltaxol B". For the purpose of this guide, 7-Xylosyl-10-deacetyltaxol B is presented with the molecular formula C48H59NO17.

| Property | Value | Source |

| Molecular Formula | C48H59NO17 | [1][2][3] |

| Molecular Weight | 921.98 g/mol | [1] |

| CAS Number | 90332-64-2 | [1][2][3] |

| Appearance | Off-White Solid | [4] |

| Melting Point | >228°C (decomposition) | [4] |

| Purity | 97% | [5] |

Biological Activity

7-Xylosyl-10-deacetyltaxol B, a derivative of paclitaxel isolated from T. cuspidate, has demonstrated anti-tumor properties.[1][2] Specifically, it has been shown to inhibit the growth of S180 sarcoma.[1][2] Its mechanism of action is believed to be similar to other taxanes, which involves the stabilization of microtubules, thereby inhibiting their disassembly during cell division.[3]

Research has also been conducted on the broader class of 7-Xylosyl-10-deacetyltaxols. These compounds have shown effective inhibitory action against various tumor cell lines, including an IC50 value of 0.3776 µg/mL against the MCF-7 breast cancer cell line and 0.86 µg/mL against colon cancer cell lines.[6] Furthermore, 10-deacetyl-7-xylosyl paclitaxel can induce significant mitotic arrest in PC-3 cells, up-regulate pro-apoptotic proteins like Bax and Bad, and down-regulate anti-apoptotic proteins such as Bcl-2 and Bcl-XL.[7] This disruption of mitochondrial membrane permeability leads to the activation of caspase-9.[7]

Experimental Protocols

The following section details experimental methodologies relevant to the synthesis and modification of 7-Xylosyl-10-deacetyltaxol and its analogs.

Semi-synthesis of Taxol from 10-deacetyl-7-xylosyltaxanes

A mixture of taxols can be prepared from 10-deacetyl-7-xylosyltaxanes through a three-step reaction process involving redox, acetylation, and deacetylation.[8][9] The resulting mixture is then separated using column chromatography on silica (B1680970) gel to yield Taxol, Taxol B (Cephalomannine), and Taxol C.[8][9] This synthetic route expands the potential biomass sources for the chemical semi-synthesis of Taxol and related compounds.[8][9]

Preparation of 10-deacetylbaccatin III from a Mixture of 7-xylosyl-10-deacetyl taxols

This process outlines the conversion of a mixture of 7-xylosyl-10-deacetyl taxols into the key paclitaxel precursor, 10-deacetylbaccatin III.

Step 1: Hydrolysis of the Side Chain

-

A mixture of 7-xylosyl-10-deacetyl taxols (100 mg) is dissolved in ethanol (B145695) (10 ml).[10]

-

Hydrazine hydrate (B1144303) (1 ml) is added to the solution.[10]

-

The reaction mixture is stirred at a temperature of 20-50°C for 2-24 hours.[10]

-

The mixture is then diluted with water and extracted with ethyl acetate (B1210297) (3 x 50 ml).[10]

-

The combined ethyl acetate phases are washed with brine, dried over anhydrous sodium sulphate, and concentrated under vacuum to yield a residue.[10]

-

The resulting residue is purified by column chromatography over silica gel, eluting first with a 98:2 mixture of chloroform-methanol, followed by a 95:5 mixture of the same solvents to isolate 7-xylosyl-10-deacetylbaccatin III.[10]

Step 2: Cleavage of the Xylosyl Group

-

The purified 7-xylosyl-10-deacetylbaccatin III (30 mg) is dissolved in methanol (B129727) (5 ml).[10]

-

A solution of sodium periodate (B1199274) (100 mg in 1 ml of water) is added.[10]

-

The reaction mixture is stirred for 20-40 hours at a temperature of 20-40°C.[10]

-

The mixture is diluted with water and extracted with ethyl acetate (3 x 30 ml).[10]

-

The combined ethyl acetate phase is washed with water, dried over anhydrous sodium sulphate, and concentrated to yield 10-deacetylbaccatin III.[10]

Biotransformation of 7-β-Xylosyl-10-deacetyltaxol

Biotransformation offers an alternative route to modify 7-xylosyltaxanes. Studies have identified fungal strains, such as Lentinula edodes, and bacterial strains, like Cellulosimicrobium cellulans, that possess β-xylosidase activity capable of specifically removing the C-7 xylosyl group from 7-xylosyl-10-deacetylpaclitaxel.[11][12] This enzymatic hydrolysis converts the compound into 10-deacetyltaxol, another valuable precursor for Taxol synthesis.[11]

Visualizations

The following diagrams illustrate key processes related to 7-Xylosyl-10-deacetyltaxol B.

Caption: Workflow for the preparation of 10-deacetylbaccatin III.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 7-Xylosyl-10-deacetyltaxol B | CAS#:90332-64-2 | Chemsrc [chemsrc.com]

- 3. 7-Xylosyl-10-deacetyltaxol B | 90332-64-2 | QDA33264 [biosynth.com]

- 4. 7-Xylosyl-10-deacetyltaxol | 90332-63-1 [chemicalbook.com]

- 5. 7-Xylosyl-10-deacetyltaxol B [myskinrecipes.com]

- 6. Research on the Medicinal Chemistry and Pharmacology of Taxus × media [mdpi.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US6437154B1 - Process for the preparation of 10-deacetylbaccatin III - Google Patents [patents.google.com]

- 11. Exploring Alternative Taxol Sources: Biocatalysis of 7-β-Xylosyl-10-Deacetyltaxol and Application for Taxol Production [ebrary.net]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Anti-Sarcoma Potential of 7-Xylosyl-10-deacetyltaxol B on S180 Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Xylosyl-10-deacetyltaxol B, a derivative of paclitaxel (B517696), has demonstrated notable anti-tumor activity, specifically inhibiting the growth of S180 sarcoma cells. This technical guide provides a comprehensive overview of the current understanding of its effects, compiling available data and outlining key experimental methodologies. While specific quantitative data from primary research remains elusive in the public domain, this document synthesizes established protocols and likely signaling pathways to serve as a foundational resource for researchers investigating this compound.

Introduction

Taxanes represent a critical class of chemotherapeutic agents, with paclitaxel being a cornerstone in the treatment of various solid tumors. Their primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. 7-Xylosyl-10-deacetyltaxol B is a naturally derived analogue of paclitaxel, and initial studies have confirmed its anti-tumor properties against S180 sarcoma[1][2]. This guide aims to provide an in-depth technical framework for researchers and drug development professionals interested in the therapeutic potential of this compound against sarcoma.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of 7-Xylosyl-10-deacetyltaxol B on S180 Sarcoma Cells

| Compound | Cell Line | Assay Duration (hours) | IC50 (µM) | Data Source |

| 7-Xylosyl-10-deacetyltaxol B | S180 | 24 | Data not available | |

| 7-Xylosyl-10-deacetyltaxol B | S180 | 48 | Data not available | |

| 7-Xylosyl-10-deacetyltaxol B | S180 | 72 | Data not available | |

| Paclitaxel (Reference) | S180 | 72 | Data not available |

Table 2: In Vivo Anti-Tumor Efficacy of 7-Xylosyl-10-deacetyltaxol B in S180 Sarcoma-Bearing Mice

| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Inhibition Rate (%) | p-value | Data Source |

| Vehicle Control | - | - | 0 | - | |

| 7-Xylosyl-10-deacetyltaxol B | e.g., 10 | e.g., i.p. | Data not available | ||

| 7-Xylosyl-10-deacetyltaxol B | e.g., 20 | e.g., i.p. | Data not available | ||

| Positive Control (e.g., Paclitaxel) | e.g., 10 | e.g., i.p. | Data not available |

Experimental Protocols

The following sections detail standardized protocols relevant to the investigation of 7-Xylosyl-10-deacetyltaxol B's effect on S180 sarcoma cells.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of a compound on cancer cells.

Workflow for In Vitro Cytotoxicity Assay

References

An In-Depth Technical Guide on the Induction of Apoptosis by 7-Xylosyl-10-deacetyltaxol B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms and experimental protocols related to the induction of apoptosis by 7-Xylosyl-10-deacetyltaxol B, a derivative of paclitaxel. The information presented herein is curated from scientific literature to support further research and development in oncology.

Core Concepts: Mechanism of Action

7-Xylosyl-10-deacetyltaxol B, a naturally occurring xyloside isolated from Taxus chinensis, induces apoptosis in cancer cells, particularly in human prostate cancer cells (PC-3), through a mitochondria-dependent pathway.[1] The core mechanism involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent activation of the intrinsic apoptotic cascade.

The induction of apoptosis is characterized by a series of key molecular events:

-

Disruption of Microtubules: As a taxane (B156437) derivative, 7-Xylosyl-10-deacetyltaxol B interferes with microtubule function, leading to cell cycle arrest at the G2/M phase.[2]

-

Regulation of Bcl-2 Family Proteins: The compound modulates the expression of Bcl-2 family proteins, crucial regulators of the mitochondrial apoptotic pathway. It up-regulates the expression of pro-apoptotic proteins Bax and Bad, while down-regulating the expression of anti-apoptotic proteins Bcl-2 and Bcl-XL.[1]

-

Mitochondrial Permeability Transition: The imbalance between pro- and anti-apoptotic Bcl-2 family proteins leads to a disturbance in the mitochondrial membrane permeability.[1]

-

Caspase Activation: The disruption of the mitochondrial membrane potential triggers the release of cytochrome c into the cytosol, which in turn activates caspase-9, an initiator caspase in the intrinsic pathway.[1] Activated caspase-9 then activates downstream executioner caspases, such as caspase-3 and -6, which orchestrate the dismantling of the cell.[3]

This signaling cascade ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Quantitative Data on Biological Activity

The cytotoxic and pro-apoptotic effects of 7-Xylosyl-10-deacetyltaxol B have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell proliferation by 50%, are summarized below.

| Cell Line | Cancer Type | IC50 Value (µM) | Assay Duration |

| PC-3 | Prostate Cancer | 5 | Not Specified |

| A549 | Lung Cancer | 1.9 | 48 hours |

| A2780 | Ovarian Cancer | 3.5 | 48 hours |

| SW480 | Colon Cancer | 20 | 48 hours |

| NIH3T3 | Mouse Embryonic Fibroblast | > 25 | 48 hours |

Data sourced from multiple studies.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for apoptosis induction by 7-Xylosyl-10-deacetyltaxol B and a general workflow for its investigation.

Caption: Apoptosis signaling pathway of 7-Xylosyl-10-deacetyltaxol B.

Caption: General experimental workflow for investigating apoptosis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of 7-Xylosyl-10-deacetyltaxol B-induced apoptosis.

Cell Culture and Drug Treatment

-

Cell Line: Human prostate carcinoma PC-3 cells are a commonly used model.

-

Culture Medium: Cells are typically maintained in F-12K medium supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.

-

Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere containing 5% CO2.

-

Drug Preparation: 7-Xylosyl-10-deacetyltaxol B is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the culture medium. The final DMSO concentration in the medium should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.

-

Treatment: Cells are seeded in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein extraction) and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of 7-Xylosyl-10-deacetyltaxol B or vehicle control (DMSO) for the specified duration of the experiment.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Procedure:

-

Seed PC-3 cells in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubate for 24 hours.

-

Treat the cells with varying concentrations of 7-Xylosyl-10-deacetyltaxol B for the desired time period (e.g., 48 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value is calculated from the dose-response curve.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Treat cells with 7-Xylosyl-10-deacetyltaxol B as described above.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

DNA Fragmentation Analysis (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Procedure (General):

-

Grow and treat cells on coverslips.

-

Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs according to the manufacturer's protocol.

-

Wash the cells and counterstain the nuclei with a DNA-binding dye such as DAPI.

-

Visualize the cells under a fluorescence microscope.

-

-

Data Interpretation: TUNEL-positive cells (exhibiting fluorescence from the incorporated labeled nucleotides) are identified as apoptotic.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

-

Protein Extraction:

-

After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.

-

Determine the protein concentration using a BCA protein assay.

-

-

Electrophoresis and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control. The results are often presented as a fold change relative to the control group.

This guide provides a foundational understanding of the pro-apoptotic effects of 7-Xylosyl-10-deacetyltaxol B and the experimental approaches to its study. Researchers are encouraged to consult the primary literature for further details and to optimize protocols for their specific experimental systems.

References

Methodological & Application

Application Note: HPLC Analysis of 7-Xylosyl-10-deacetyltaxol B

Introduction

7-Xylosyl-10-deacetyltaxol B is a derivative of paclitaxel (B517696), a potent anti-cancer agent.[1][2] Accurate and reliable analytical methods are crucial for its quantification in research and pharmaceutical development. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 7-Xylosyl-10-deacetyltaxol B. The described method is suitable for the determination of purity and concentration of the analyte in bulk drug substances and research samples.

Materials and Methods

Instrumentation and Columns:

A standard HPLC system equipped with a UV detector is used. The separation of 7-Xylosyl-10-deacetyltaxol B and related taxanes can be effectively achieved on a pentafluorophenyl (PFP) stationary phase column, which has shown good resolution for this class of compounds.[3][4] Alternatively, a C18 column can also be employed for the analysis of taxanes.

Chemicals and Reagents:

-

7-Xylosyl-10-deacetyltaxol B reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

Chromatographic Conditions:

The following table summarizes the optimized HPLC conditions for the analysis of 7-Xylosyl-10-deacetyltaxol B.

| Parameter | Condition |

| HPLC Column | Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water |

| Gradient | 40% Acetonitrile, increasing to 80% over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 227 nm |

| Injection Volume | 10 µL |

Results and Discussion

Under the specified chromatographic conditions, 7-Xylosyl-10-deacetyltaxol B is well-resolved from other taxane (B156437) impurities. The method demonstrates good peak shape and reproducibility.

Quantitative Data Summary

The following tables summarize the key quantitative data for the HPLC analysis of 7-Xylosyl-10-deacetyltaxol B.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | 5500 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |

Table 2: Method Validation Parameters

| Parameter | Result |

| Retention Time | Approximately 12.5 min |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (%RSD) | < 1.5% |

Experimental Protocols

1. Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 7-Xylosyl-10-deacetyltaxol B reference standard into a 10 mL volumetric flask. Dissolve the standard in methanol and bring to volume. This solution should be stored at 2-8°C and protected from light.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions) to concentrations ranging from 0.1 µg/mL to 100 µg/mL. These solutions are used to generate the calibration curve.

2. Sample Preparation

-

Accurately weigh a sample containing 7-Xylosyl-10-deacetyltaxol B.

-

Dissolve the sample in a suitable solvent, such as methanol, to a known concentration.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

3. HPLC Analysis Protocol

-

Equilibrate the HPLC system with the initial mobile phase composition (40% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Perform a series of injections of the working standard solutions to generate a calibration curve.

-

Inject the prepared sample solutions for analysis.

-

After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 90% Acetonitrile) to remove any strongly retained compounds.

-

Store the column in an appropriate solvent as recommended by the manufacturer.

Visualizations

Caption: Experimental workflow for the HPLC analysis of 7-Xylosyl-10-deacetyltaxol B.

References

- 1. il.hsp-pharma.com [il.hsp-pharma.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Determination of paclitaxel and related taxanes in bulk drug and injectable dosage forms by reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improved separation of taxanes using a PFP stationary phase HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

Application Notes and Protocols for the Purification of 7-Xylosyl-10-deacetyltaxol B from Taxus Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Xylosyl-10-deacetyltaxol B, a significant taxane (B156437) analogue, is a natural product found in various species of the yew tree (Taxus).[1][2] As a derivative of paclitaxel (B517696), it holds considerable interest for oncological research and as a potential precursor for the semi-synthesis of other therapeutic taxanes.[1][2] Its purification from the complex mixture of compounds present in Taxus extracts is a critical step for its study and utilization.

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of 7-Xylosyl-10-deacetyltaxol B from Taxus plant material. The methodologies described are based on established techniques for taxane separation, including solvent extraction, chromatography on macroporous resins, and preparative high-performance liquid chromatography (Prep-HPLC).

Principles of Purification

The purification strategy for 7-Xylosyl-10-deacetyltaxol B from Taxus extracts typically involves a multi-step process designed to isolate the target compound from a complex mixture of related taxanes, chlorophyll, lipids, and other secondary metabolites. The general workflow begins with the extraction of taxanes from the plant material using a polar solvent. This is followed by one or more chromatographic steps to separate the taxanes based on their polarity and other physicochemical properties.

Key Purification Steps:

-

Solid-Liquid Extraction: Taxanes are typically extracted from dried and ground Taxus material (bark, needles, or twigs) using polar solvents such as methanol (B129727) or ethanol (B145695), often in combination with water.

-

Liquid-Liquid Partitioning: The crude extract is often partitioned between an organic solvent and water to remove highly polar impurities.

-

Chromatographic Separation: This is the core of the purification process and can involve several techniques:

-

Macroporous Resin Chromatography: This technique is effective for the initial enrichment of taxanes from the crude extract.

-

Silica (B1680970) Gel Chromatography: Normal-phase chromatography on silica gel is a common method for separating taxane analogues.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This high-resolution technique is often used for the final purification of the target compound to a high degree of purity.

-

Experimental Protocols

Protocol 1: Extraction and Initial Enrichment using Macroporous Resin